molecular formula C23H19NO2 B1665567 Anthraquinone, 1-(2,4,6-trimethylphenylamino)- CAS No. 73791-32-9

Anthraquinone, 1-(2,4,6-trimethylphenylamino)-

Cat. No. B1665567
CAS RN: 73791-32-9
M. Wt: 341.4 g/mol
InChI Key: VDQIFKUVPGALRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraquinone, 1-(2,4,6-trimethylphenylamino)- is a Skin / Eye Irritant.

Scientific Research Applications

Applications in Coordination Chemistry

Anthraquinone derivatives showcase a wide range of applications in coordination chemistry. They are incorporated into diverse structures such as self-assembled systems, coordination polymers, and metal-organic frameworks. Their electronic and redox properties are leveraged in biological and chemosensing disciplines, highlighting the versatility of anthraquinone derivatives in scientific research (Langdon-Jones & Pope, 2014).

Applications in Polymerization

Innovative methacrylated anthraquinone dyes are synthesized, paving the way for a broad spectrum of colors and applications. The polymerizable nature of these dyes allows them to be covalently embedded into copolymers, serving as cross-linking agents and enhancing physiological compatibility. This makes them promising compounds for medical applications like iris implants (Dollendorf et al., 2013).

Applications in Antiviral Research

Anthraquinone derivatives, especially those with polyphenolic and polysulfonate substitutions, exhibit potent antiviral activity against human immunodeficiency virus (HIV-1). Their mechanism involves inhibiting HIV-1 reverse transcriptase, marking them as potential candidates for antiviral therapies (Schinazi et al., 1990).

Applications in Anticancer Research

Recent studies emphasize the significance of anthraquinone derivatives as anticancer agents. Structural modifications of these compounds are being actively pursued to target essential cellular proteins in cancer cells, showcasing their potential in expanding anticancer therapeutics (Malik et al., 2021).

Applications in Treating Autoimmune Disorders

Naturally occurring anthraquinones like emodin and rhein are explored for their therapeutic potential in autoimmune diseases, such as autoimmune diabetes. The bioactive properties of these compounds, including their anti-inflammatory and immunomodulatory effects, underline their potential in clinical applications for treating autoimmune disorders (Chien et al., 2015).

properties

CAS RN

73791-32-9

Product Name

Anthraquinone, 1-(2,4,6-trimethylphenylamino)-

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2,4,6-trimethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C23H19NO2/c1-13-11-14(2)21(15(3)12-13)24-19-10-6-9-18-20(19)23(26)17-8-5-4-7-16(17)22(18)25/h4-12,24H,1-3H3

InChI Key

VDQIFKUVPGALRB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Appearance

Solid powder

Other CAS RN

73791-32-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Anthraquinone, 1-(2,4,6-trimethylphenylamino)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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